molecular formula C21H18N4O4S B2681167 6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL CAS No. 1226429-00-0

6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL

Cat. No.: B2681167
CAS No.: 1226429-00-0
M. Wt: 422.46
InChI Key: FTHGNQPUAHZYCV-UHFFFAOYSA-N
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Description

This compound is a pyrimidin-4-ol derivative featuring a 3-methoxyphenyl substituent at the 6-position and a sulfanyl-linked 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety at the 2-position. The methoxy groups at the 2- and 3-positions of the phenyl rings modulate electronic properties, solubility, and binding affinity in biological systems .

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-14-7-5-6-13(10-14)16-11-18(26)23-21(22-16)30-12-19-24-20(25-29-19)15-8-3-4-9-17(15)28-2/h3-11H,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHGNQPUAHZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Molecular Weight: 338.38 g/mol
LogP: 3.5 (indicating moderate lipophilicity)
Hydrogen Bond Donors: 0
Hydrogen Bond Acceptors: 6
Rotatable Bonds: 4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, including the pyrimidine and oxadiazole moieties. These groups are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and oxadiazole exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogenic bacteria and fungi. For example, studies have demonstrated that modifications in the methoxy groups enhance antibacterial efficacy against strains such as E. coli and S. aureus .

Anticancer Properties

The compound's anticancer potential has been evaluated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCC (hepatocellular carcinoma). The mechanism involves the activation of oxidative stress pathways leading to cell cycle arrest at the G2/M phase .

Study 1: Anticancer Efficacy

In a study assessing the effects of similar compounds on cancer cell lines, it was found that those with oxadiazole and pyrimidine scaffolds demonstrated significant antiproliferative activity. The compound was noted for its ability to inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity .

CompoundCell LineIC50 (µM)Mechanism of Action
6-(3-Methoxyphenyl)-...MCF-7 (Breast)15Induction of apoptosis
6-(3-Methoxyphenyl)-...HCC12G2/M phase arrest via oxidative stress

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds showed that those containing the methoxy group had enhanced activity against human pathogenic bacteria. The compound was effective against Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to its antiproliferative effects.
  • Oxidative Stress Induction : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Regulation : The compound effectively halts the cell cycle progression, particularly at the G2/M checkpoint.

Scientific Research Applications

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those containing oxadiazole moieties. The presence of methoxy groups on the phenyl rings enhances the antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown significant inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

In vitro studies have demonstrated that certain derivatives exhibit potency comparable to established antibiotics like ampicillin and trimethoprim, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The incorporation of oxadiazole and pyrimidine rings in drug design is known to enhance anticancer activity. Research indicates that compounds with these structural motifs can inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and Src kinase . The specific compound may exhibit similar properties due to its structural similarities to other effective anticancer agents.

Synthesis and Characterization

The synthesis of 6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL typically involves multi-step organic reactions that include the formation of the pyrimidine core followed by the introduction of oxadiazole and methoxy groups. The characterization of these compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl rings or alterations in the substituents can significantly influence the compound's efficacy and selectivity against various biological targets. For example:

  • Methoxy Substituents : These groups often enhance lipophilicity and biological activity.
  • Oxadiazole Integration : This moiety has been associated with increased antibacterial and anticancer properties .

Antibacterial Studies

A study involving a series of pyrimidine derivatives demonstrated that compounds with methoxy substitutions exhibited superior antibacterial efficacy compared to their unsubstituted counterparts. The results indicated that specific substitutions could optimize activity against resistant bacterial strains .

Anticancer Research

In another investigation focused on anticancer agents, derivatives similar to the target compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The findings revealed significant cytotoxic effects attributed to the structural features of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, heterocyclic appendages, or oxidation states. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight Key Structural Differences Notable Properties Reference
Target Compound : 6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL C21H16N4O5S 436.44 g/mol N/A High polarity (logP ~3.6 estimated), dual methoxy substituents for enhanced solubility and interactions.
6-(4-Methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol (BI58108) C20H16N4O3S 392.43 g/mol 4-Methoxyphenyl at pyrimidine C6; phenyl (no methoxy) on oxadiazole. Reduced polarity (logP ~3.8); lower solubility but increased lipophilicity for membrane permeability.
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione C22H20N4OS 388.48 g/mol Dihydropyrimidine core; thione at C2; methyl instead of methoxy groups. Higher logP (~4.2), suited for hydrophobic target binding; reduced hydrogen-bonding capacity.
2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol C21H16N4O5S 436.44 g/mol Benzodioxole replaces 2-methoxyphenyl on oxadiazole. Enhanced π-π stacking potential; similar solubility to target compound.
N-(2-Methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C21H21N5O3S 423.49 g/mol Triazole replaces oxadiazole; acryl group introduces conformational flexibility. Moderate logP (~3.1); potential for covalent interactions via acryl group.

Key Comparative Insights

Substituent Effects on Solubility: The target compound’s dual methoxy groups (vs. methyl in or phenyl in ) enhance aqueous solubility, critical for pharmacokinetics.

Heterocyclic Core Modifications: Dihydropyrimidine-2-thione () exhibits a planar, conjugated system but lacks the pyrimidin-4-ol hydroxyl group, reducing hydrogen-bond donor capacity. Triazole-based analogs () introduce nitrogen-rich environments, favoring interactions with metal ions or acidic residues in enzymes.

Pharmacological Implications :

  • Oxadiazole rings (common in ) are metabolically stable and mimic peptide bonds, making them prevalent in kinase inhibitors.
  • The target compound’s sulfanyl linker may confer redox sensitivity, a trait exploited in prodrug designs .

Research Findings and Data Analysis

Physicochemical Properties

  • logP and logD : The target compound’s estimated logP (~3.6) aligns with analogs like BI58108 (logP ~3.8), suggesting balanced lipophilicity for cellular uptake and solubility .
  • Polar Surface Area (PSA) : High PSA (~69.3 Ų) due to multiple oxygen and nitrogen atoms indicates suitability for targets requiring polar interactions (e.g., ATP-binding pockets) .

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